molecular formula C11H14BrNOS B4800331 (4-Bromothiophen-2-yl)(3-methylpiperidin-1-yl)methanone

(4-Bromothiophen-2-yl)(3-methylpiperidin-1-yl)methanone

Cat. No.: B4800331
M. Wt: 288.21 g/mol
InChI Key: BFLGBMHFHZYYQC-UHFFFAOYSA-N
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Description

(4-Bromothiophen-2-yl)(3-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H14BrNOS and its molecular weight is 288.21 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(4-bromo-2-thienyl)carbonyl]-3-methylpiperidine is 286.99795 g/mol and the complexity rating of the compound is 249. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (4-Bromothiophen-2-yl)(3-methylpiperidin-1-yl)methanone is a synthetic organic molecule featuring a thiophene ring and a piperidine moiety. Its structural characteristics suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications based on existing research.

Chemical Structure and Properties

  • Molecular Formula : C11H14BrNOS
  • Molecular Weight : 288.21 g/mol
  • Structural Features :
    • Thiophene Ring : Known for its electron-rich properties, which can enhance reactivity.
    • Piperidine Moiety : Often associated with various pharmacological activities, including analgesic and anti-inflammatory effects.

Antimicrobial Activity

Compounds containing thiophene and oxadiazole rings have been documented to exhibit antimicrobial properties. The presence of the bromine atom in this compound may enhance its interaction with microbial targets, potentially increasing its efficacy against bacterial and fungal strains.

Anticancer Potential

Piperidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Certain derivatives of oxadiazole have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. The structural features of this compound may allow it to modulate inflammatory pathways effectively.

Interaction Studies

Research has indicated that this compound can act as a ligand for various biological targets:

TargetBinding AffinityBiological Effect
Enzyme AHighInhibition of activity
Receptor BModerateModulation of signaling pathways
Protein CLowMinimal interaction

These interactions suggest that the compound could be developed into a lead for drug discovery targeting specific diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. Research has focused on creating libraries of similar compounds to explore their biological activities further.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
4-Bromothiophene derivativeContains bromine and thiopheneAntimicrobial
Piperidine-based agentsPiperidine ring with various substituentsAnticancer
Oxadiazole derivativesOxadiazole ring with cyclopropyl substituentAnti-inflammatory

The unique combination of structural elements in this compound may lead to a distinct biological activity profile compared to its analogs.

Properties

IUPAC Name

(4-bromothiophen-2-yl)-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNOS/c1-8-3-2-4-13(6-8)11(14)10-5-9(12)7-15-10/h5,7-8H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLGBMHFHZYYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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